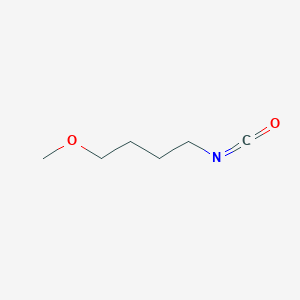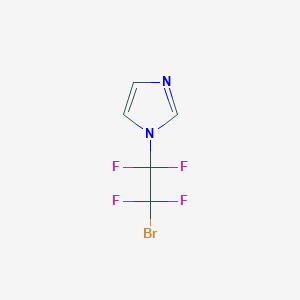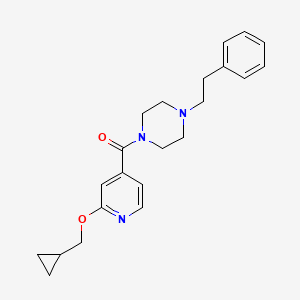
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic chemical with intriguing structural properties
準備方法
Synthetic routes and reaction conditions:
Synthesis starts with the preparation of key intermediates like 2-(Cyclopropylmethoxy)pyridine and 4-phenethylpiperazine.
A coupling reaction is performed to link these intermediates under controlled conditions. Typical reagents for this process may include coupling agents like N,N'-dicyclohexylcarbodiimide.
The final step involves purification techniques such as recrystallization or chromatography to yield pure (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone.
Industrial production methods: For larger-scale production, automated reactors and continuous flow systems might be employed to enhance yield and efficiency. These industrial methods involve rigorous monitoring of reaction conditions and use of catalysts to optimize the synthesis process.
化学反応の分析
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may occur, involving reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major products: Depending on the reaction type, major products can include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry:
Utilized as a building block in the synthesis of more complex molecules.
Employed in studying reaction mechanisms due to its varied functional groups.
Biology:
Investigated for its potential interactions with biological molecules.
Used as a ligand in biochemical assays to understand binding affinities.
Medicine:
Studied for therapeutic potential in targeting specific molecular pathways.
Explored for its pharmacological properties in drug development.
Industry:
Utilized in the creation of specialty chemicals and materials.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. These interactions might involve binding to enzyme active sites, modulation of receptor activity, or disruption of protein-protein interactions. The pathways involved can vary widely, depending on the specific context of its application. Detailed studies are required to elucidate these mechanisms fully.
類似化合物との比較
(2-Methoxypyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
Comparison:
The presence of the cyclopropyl group in (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone provides steric hindrance and unique chemical properties compared to its analogs.
Phenethylpiperazinyl moiety adds to the lipophilicity and potential biological activity, distinguishing it from simpler piperazine derivatives.
This compound's structural intricacy and versatility make it a subject of significant scientific interest across multiple domains.
特性
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(20-8-10-23-21(16-20)27-17-19-6-7-19)25-14-12-24(13-15-25)11-9-18-4-2-1-3-5-18/h1-5,8,10,16,19H,6-7,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIGIAIENCDAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
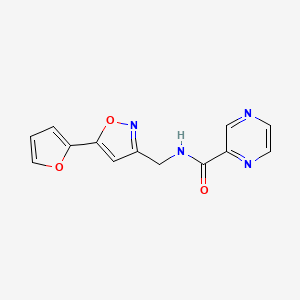
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2855503.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2855507.png)
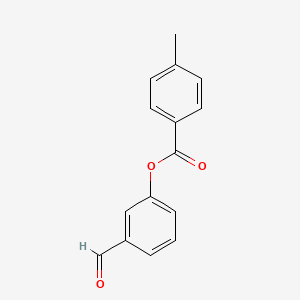
![2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2855509.png)
![1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2855510.png)
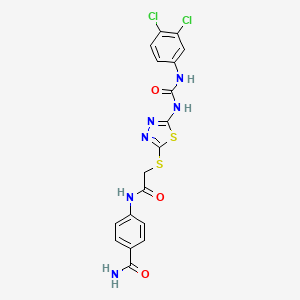
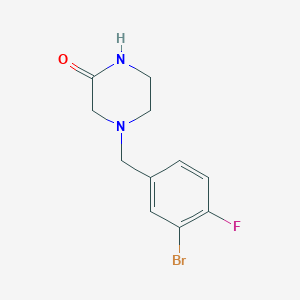
![4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2855514.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2855515.png)
![N-(3-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2855516.png)
![1-(4-methylphenyl)-5-oxo-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyrrolidine-3-carboxamide](/img/structure/B2855517.png)
